2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide
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Overview
Description
2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide is a chemical compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a chloro group and a carboxamide group, which is further substituted with a hydroxy-phenylpropyl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloropyridine-4-carboxylic acid and 2-hydroxy-3-phenylpropylamine.
Amidation Reaction: The carboxylic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The hydroxy-phenylpropyl moiety may facilitate binding to enzymes or receptors, leading to modulation of their activity. The chloro and carboxamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide: Similar structure with difluorophenyl substitution.
2-chloro-N-[2-(4-chlorophenyl)-4-hydroxyphenyl]pyridine-3-carboxamide: Similar structure with chlorophenyl and hydroxyphenyl substitution.
Uniqueness
2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide is unique due to the presence of the hydroxy-phenylpropyl moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and influence its overall activity profile.
Properties
IUPAC Name |
2-chloro-N-(2-hydroxy-3-phenylpropyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-14-9-12(6-7-17-14)15(20)18-10-13(19)8-11-4-2-1-3-5-11/h1-7,9,13,19H,8,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVGEFRBRMTNLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=NC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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